molecular formula C11H15NO3 B3102167 (4-ethoxy-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-yl)methanol CAS No. 1415562-39-8

(4-ethoxy-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-yl)methanol

Cat. No.: B3102167
CAS No.: 1415562-39-8
M. Wt: 209.24 g/mol
InChI Key: WYLKXTCIJPQYKK-UHFFFAOYSA-N
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Description

(4-ethoxy-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-yl)methanol is a chemical compound with the molecular formula C11H15NO3 and a molecular weight of 209.25 g/mol . This compound is part of the pyrano[3,2-b]pyridine family, which is known for its diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-ethoxy-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-yl)methanol typically involves the reaction of pyridine derivatives with ethoxy-substituted dihydropyran. One common method includes the use of Grubbs’ catalysts for olefin metathesis and double bond migration . The reaction conditions often involve hydride sources such as sodium hydride (NaH) or sodium borohydride (NaBH4) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of scalable catalytic processes and continuous flow reactors could be potential methods for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-ethoxy-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the ethoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted pyrano[3,2-b]pyridines, alcohols, and ketones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In chemistry, (4-ethoxy-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-yl)methanol is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds .

Biology and Medicine

Its unique structure allows for interactions with various enzymes and receptors, making it a candidate for drug discovery .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-ethoxy-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-yl)methanol is unique due to its ethoxy substitution and the pyrano[3,2-b]pyridine core. This structure imparts specific chemical and biological properties that are not present in simpler pyran or pyridine derivatives .

Properties

IUPAC Name

(4-ethoxy-2,3-dihydropyrano[3,2-b]pyridin-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-2-15-11(8-13)5-7-14-9-4-3-6-12-10(9)11/h3-4,6,13H,2,5,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYLKXTCIJPQYKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CCOC2=C1N=CC=C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901191148
Record name 2H-Pyrano[3,2-b]pyridine-4-methanol, 4-ethoxy-3,4-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901191148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415562-39-8
Record name 2H-Pyrano[3,2-b]pyridine-4-methanol, 4-ethoxy-3,4-dihydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1415562-39-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyrano[3,2-b]pyridine-4-methanol, 4-ethoxy-3,4-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901191148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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